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Introduction
Roginolisib (also known as IOA-244 and MSC2360844) is a potent and highly selective, orally

bioavailable, non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase

(PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation,

survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] PI3Kδ is

preferentially expressed in hematopoietic cells and plays a crucial role in the function of

immune cells, including regulatory T cells (Tregs).[1] By inhibiting PI3Kδ, Roginolisib can

modulate the tumor microenvironment, reducing the number of immunosuppressive Tregs and

enhancing the anti-tumor immune response.[1][2] It has also been shown to have direct anti-

tumor effects in cancer cells with high PI3Kδ expression.[1]

These application notes provide a comprehensive guide for the in vivo administration of

Roginolisib hemifumarate in mice, based on preclinical data from syngeneic tumor models

and a model of systemic lupus erythematosus (SLE).

Mechanism of Action: PI3Kδ Signaling Pathway
Roginolisib selectively inhibits PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling cascade.

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein

coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then
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phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol

3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating

downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a

multitude of substrates, including mTOR, which promotes cell growth, proliferation, and survival

while inhibiting apoptosis. By blocking PI3Kδ, Roginolisib disrupts this signaling cascade,

leading to reduced cancer cell proliferation and survival, and modulation of the immune

response.
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Caption: PI3Kδ signaling pathway and the inhibitory action of Roginolisib.
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Data Presentation
Table 1: In Vivo Dosing of Roginolisib Hemifumarate in
Syngeneic Mouse Cancer Models

Mouse
Model

Cancer
Type

Roginoli
sib
Dose

Adminis
tration
Route

Dosing
Frequen
cy

Vehicle
Combin
ation
Therapy

Referen
ce

BALB/c

CT26

Colorecta

l

Carcinom

a

30 mg/kg
Oral

Gavage

Twice

Daily

1%

Methylcel

lulose

Anti-PD-

L1 (10

mg/kg,

twice

weekly,

i.p.)

[4]

C57BL/6

Lewis

Lung

Carcinom

a (LLC)

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Anti-PD-

1
[5][6]

C57BL/6

Pan-02

Pancreati

c Cancer

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Anti-PD-

1
[5][6]

BALB/c

A20

Lympho

ma

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Anti-PD-

1
[5][6]

Table 2: In Vivo Dosing of Roginolisib Hemifumarate in a
Murine Model of Systemic Lupus Erythematosus (SLE)
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Mouse
Model

Disease
Model

Roginolis
ib Dose

Administr
ation
Route

Dosing
Frequenc
y

Outcome
Referenc
e

NZB/W F1

female

Interferon-

alpha

accelerate

d SLE

6.6, 22, or

66 mg/kg
Oral Once Daily

Dose-

dependent

reduction

in

proteinuria

incidence

and

severity.

[6]

Experimental Protocols
Protocol 1: Administration of Roginolisib in a Syngeneic
CT26 Colorectal Cancer Model
Objective: To evaluate the anti-tumor efficacy of Roginolisib as a monotherapy or in

combination with an immune checkpoint inhibitor.

Materials:

Roginolisib hemifumarate

Vehicle: 1% Methylcellulose in sterile water

CT26 tumor cells

Female BALB/c mice

Anti-PD-L1 antibody (e.g., clone 10F.9G2)

Standard animal handling and oral gavage equipment

Calipers for tumor measurement

Procedure:
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Tumor Cell Implantation: Subcutaneously inject CT26 tumor cells into the flank of female

BALB/c mice.

Tumor Growth Monitoring: Allow tumors to grow to a mean size of 100-150 mm³.

Randomization: Randomize mice into treatment groups based on tumor volume.

Drug Preparation: Prepare a suspension of Roginolisib in 1% methylcellulose.

Dosing:

Roginolisib Monotherapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice

daily.

Combination Therapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice

daily and 10 mg/kg of anti-PD-L1 antibody via intraperitoneal (i.p.) injection twice weekly.

Vehicle Control Group: Administer an equivalent volume of 1% methylcellulose via oral

gavage twice daily.

Isotype Control Group (for combination therapy): Administer an equivalent volume of 1%

methylcellulose via oral gavage twice daily and an isotype control antibody via i.p. injection

twice weekly.

Tumor Measurement: Measure tumor dimensions with calipers three times a week and

calculate tumor volume.

Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint or

for a specified duration. At the end of the study, tumors and relevant tissues can be

harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
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Caption: Experimental workflow for Roginolisib in a CT26 syngeneic model.

Protocol 2: Formulation of Roginolisib for Oral
Administration
Objective: To prepare a stable and consistent formulation of Roginolisib for oral gavage in mice.

Materials:
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Roginolisib hemifumarate powder

Vehicle: 1% (w/v) Methylcellulose in sterile, purified water

Mortar and pestle or homogenizer

Stir plate and stir bar

Appropriate weighing and volumetric equipment

Procedure:

Vehicle Preparation: Prepare the 1% methylcellulose solution by slowly adding the

methylcellulose powder to stirring water. It may be necessary to heat the water initially to aid

in dissolution, followed by cooling to allow for complete hydration and thickening.

Weighing: Accurately weigh the required amount of Roginolisib hemifumarate powder

based on the desired final concentration and the total volume to be prepared.

Suspension Preparation:

Method A (Mortar and Pestle): Add a small amount of the vehicle to the Roginolisib powder

in a mortar to create a paste. Gradually add the remaining vehicle while continuously

triturating to ensure a uniform suspension.

Method B (Homogenizer): Place the weighed Roginolisib powder in a suitable container

with the full volume of the vehicle. Use a homogenizer to create a fine and uniform

suspension.

Storage: Store the prepared suspension at 2-8°C and protected from light. Ensure the

suspension is well-mixed (e.g., by vortexing or stirring) before each administration to ensure

dose uniformity. It is recommended to prepare the formulation fresh, though stability should

be determined for longer-term studies.

Note on Alternative Vehicles: For toxicology studies in rats, a vehicle of 0.25% aqueous

hydroxypropyl methylcellulose has been used.[5] For SLE models, formulations in 20% SBE-β-
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CD in saline or corn oil have been described.[6] The choice of vehicle may depend on the

specific experimental requirements and the solubility and stability of the compound.

Concluding Remarks
Roginolisib hemifumarate has demonstrated promising anti-tumor activity in preclinical

mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.

The provided dosing and protocol information serves as a valuable resource for researchers

designing in vivo studies to further investigate the therapeutic potential of this novel PI3Kδ

inhibitor. It is crucial to carefully consider the specific mouse strain, tumor model, and

experimental endpoints when adapting these protocols for individual research needs. Further

dose-finding and pharmacokinetic/pharmacodynamic studies may be necessary to optimize the

dosing regimen for different cancer types and therapeutic combinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hemifumarate-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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